2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one
Description
2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one is a naphthalene-derived ketone featuring a methoxy group at the 6-position of the naphthalene ring and an anilino (substituted aniline) group at the 2-position of the ethanone moiety. Its synthesis typically involves aldol condensation between 1-(6-methoxynaphthalen-2-yl)ethan-1-one and an appropriate aldehyde, followed by hydrazine treatment to form pyrazoline derivatives (e.g., DAZLN-55) . The compound’s moderate lipophilicity (predicted logP ~3.97) and solubility (logS ~−5.33) make it a candidate for further derivatization to optimize pharmacokinetic properties .
Properties
CAS No. |
62244-88-6 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-anilino-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO2/c1-22-18-10-9-14-11-16(8-7-15(14)12-18)19(21)13-20-17-5-3-2-4-6-17/h2-12,20H,13H2,1H3 |
InChI Key |
QFVSJSBFMAHWRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Mannich reaction, a three-component condensation between an amine, aldehyde, and ketone, is the most atom-economical route to β-amino ketones. For the target compound, the reaction involves:
-
Amine : Aniline
-
Aldehyde : Formaldehyde (as paraformaldehyde)
-
Ketone : 1-(6-Methoxynaphthalen-2-yl)ethan-1-one
Under acidic catalysis, formaldehyde mediates the formation of an imine intermediate with aniline, which subsequently undergoes nucleophilic attack by the ketone’s enol tautomer. The reaction proceeds in a mixed ethanol-chloroform solvent system (1:1 v/v) with concentrated hydrochloric acid (0.5 mL per 20 mL solvent) at ambient temperatures (13–32°C). The product precipitates upon completion and is isolated via filtration or extraction, yielding 58–95% depending on substituent effects.
Optimized Reaction Conditions
Key parameters influencing yield and reaction efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Maximizes enolization without side reactions |
| Catalyst (HCl) | 2.5–5% v/v | Accelerates imine formation |
| Reaction Time | 12–18 hours | Balances completion and decomposition |
| Solvent Polarity | Ethanol-chloroform | Enhances solubility of intermediates |
Adapted from studies on analogous trifluoromethylaniline-derived β-amino ketones, these conditions ensure reproducible synthesis of the target compound. Substituting trifluoromethylaniline with aniline necessitates slight adjustments in stoichiometry to account for differences in nucleophilicity.
Alternative Synthetic Approaches
Reductive Amination
Reductive amination of 1-(6-methoxynaphthalen-2-yl)ethan-1-one with aniline and a reducing agent (e.g., sodium cyanoborohydride) represents a potential alternative. However, the absence of an α-hydrogen in the ketone precludes enamine formation, rendering this method nonviable for the target structure.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies on Mannich reactions highlight the superiority of polar aprotic solvents (e.g., chloroform) in stabilizing charged intermediates, while ethanol aids in solubilizing aniline. Catalytic systems such as Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., HCl) were evaluated, with HCl proving optimal due to its dual role in protonating the aldehyde and activating the ketone.
Temperature and Time Dependence
Reaction kinetics studies reveal that yields plateau beyond 18 hours, with prolonged durations leading to ketone degradation. Elevated temperatures (>30°C) exacerbate side reactions, including aldol condensation of the ketone.
Analytical Characterization
Spectroscopic Validation
Synthesized compounds are characterized via:
-
IR Spectroscopy : Stretching vibrations at 1705–1718 cm⁻¹ confirm the ketone carbonyl, while NH stretches appear at 3309–3345 cm⁻¹.
-
NMR Spectroscopy : ¹H NMR resonances at δ 2.7–3.0 ppm (m, CH2 groups), δ 3.85 ppm (s, OCH3), and δ 6.4–7.1 ppm (aromatic protons) align with expected structures.
-
Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]+ and [M+Na]+) with deviations <5 ppm.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key analogues include:
Key Observations:
- Lipophilicity and Solubility: The parent compound exhibits moderate lipophilicity (logP ~3.97), comparable to DAZLN-55 (logP 3.91). The addition of a morpholino group in DAZLN-56 reduces logP to 3.20 and improves solubility (logS −4.73 vs. −5.33), highlighting the impact of polar substituents .
- In contrast, bromophenyl-substituted derivatives (e.g., ) introduce electron-withdrawing effects, altering reactivity .
Crystallographic and Conformational Analysis
Few 1-arylanilinoethanone derivatives have been crystallographically characterized. The CSD lists only four analogues, emphasizing the need for further structural studies to elucidate packing interactions and conformational flexibility .
Biological Activity
2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one is an organic compound notable for its unique structural features, including an aniline group and a methoxynaphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C15H15NO2
- Molecular Weight : Approximately 239.29 g/mol
- Structure : The compound features a ketone functional group attached to a methoxynaphthalene structure, contributing to its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HT-29 | 95.34 ± 2.48 | Cytotoxicity observed |
| DH82 | 15.0 | Mean % cell death: 59.2 ± 4.2 |
The presence of the amino group in the structure is believed to enhance its potency against cancer cells compared to simpler chalcone derivatives .
Antibacterial and Antifungal Activity
The compound has demonstrated notable antibacterial and antifungal activities against various pathogens:
| Microbe | Inhibition Diameter (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25923 | 10.25 ± 0.13 | 500 |
| Staphylococcus aureus ATCC 25922 | 9.59 ± 0.16 | 500 |
| Candida albicans ATCC 10231 | 9.69 ± 0.02 | 500 |
These results indicate that the compound's antibacterial activity is comparable to standard antibiotics like sulfamerazine .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been assessed through its inhibitory effects on the myeloperoxidase (MPO) enzyme, which plays a role in generating reactive oxygen species involved in inflammation:
| Activity | IC50 (µmol/L) |
|---|---|
| MPO Chlorinating Activity | 0.26 ± 0.04 |
This inhibition suggests that the compound may be beneficial in therapeutic contexts where inflammation is a concern .
Mechanistic Insights
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with cellular pathways associated with apoptosis and inflammation. The unique combination of an aniline moiety and a naphthalene structure enhances its reactivity with biological targets.
Study on Cancer Cell Lines
In a study investigating the cytotoxic effects of various compounds on cancer cell lines, it was found that the presence of both the amino and ketone groups significantly increased cell death rates compared to simpler analogs.
Antimicrobial Efficacy Assessment
A series of antimicrobial tests revealed that this compound exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, modified Nencki methods using glacial acetic acid and ZnCl₂ as catalysts under reflux conditions (60–80°C) are effective for introducing the methoxynaphthalene moiety . Reaction efficiency depends on:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stabilization.
- Temperature control : Excessive heat may lead to demethylation of the methoxy group.
A comparative table of synthetic approaches:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | ZnCl₂ | CH₃COOH | 65–75 | |
| Condensation | KOH | Ethanol | 50–60 |
Q. How can X-ray crystallography and SHELX software be utilized for structural elucidation?
- Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL refinement resolves bond lengths, angles, and torsional conformations. Key steps:
- Data collection : Use high-resolution (<1.0 Å) data to minimize errors in anisotropic displacement parameters .
- Refinement : Apply SHELXL’s restraints for disordered methoxy or anilino groups.
- Validation : Cross-verify with WinGX/ORTEP for molecular geometry and packing analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. To reconcile
- Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange .
- Computational DFT : Compare optimized gas-phase structures (B3LYP/6-31G*) with XRD results to isolate packing effects .
- Complementary techniques : Use IR/Raman spectroscopy to validate hydrogen-bonding interactions observed in XRD .
Q. How does the methoxy group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, altering the naphthalene ring’s electron density. Experimental approaches:
- Cyclic voltammetry : Measure oxidation potentials to quantify electron-donating strength (e.g., ΔE ~ 0.3 V vs. unsubstituted analogs) .
- Hammett studies : Correlate substituent effects with reaction rates in nucleophilic acyl substitutions.
- DFT calculations : Map HOMO/LUMO distributions to predict sites for electrophilic attack .
Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition assays?
- Methodological Answer : Hypothesized mechanisms include competitive ATP-binding site inhibition or allosteric modulation. Validation steps:
- Docking simulations : Use AutoDock Vina to predict binding poses in kinase domains (e.g., CDK2 or EGFR) .
- Kinetic assays : Perform Lineweaver-Burk plots to distinguish inhibition modalities.
- SAR studies : Compare IC₅₀ values of analogs (see table below) :
| Analog | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| 2-Anilino derivative (target) | CDK2 | 0.85 |
| 4-Fluorophenyl analog | EGFR | 1.2 |
| Morpholine-substituted variant | PI3Kγ | 2.7 |
Methodological Considerations for Data Reproducibility
Q. How can researchers optimize crystallization conditions for reproducible XRD analysis?
- Methodological Answer : Screen solvents (e.g., DCM/hexane mixtures) and employ vapor diffusion techniques. Critical factors:
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer : Combine QSAR models (e.g., SwissADME) with molecular dynamics (MD) simulations:
- Metabolite prediction : CYP450 isoform specificity (e.g., CYP3A4-mediated demethylation) .
- Half-life estimation : Use GastroPlus™ to model hepatic clearance based on logP (≈2.8) and plasma protein binding .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cell lines for this compound?
- Methodological Answer : Variability may stem from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Mitigation strategies:
- Co-administration studies : Use verapamil (P-gp inhibitor) to assess efflux impact .
- Cell-line validation : Prioritize lines with low CYP activity (e.g., HepG2 vs. HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
